5-(Piperidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
5-(Piperidin-3-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H13N3O2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring attached to an imidazolidine-2,4-dione core.
Preparation Methods
The synthesis of 5-(Piperidin-3-yl)imidazolidine-2,4-dione typically involves the reaction of piperidine with imidazolidine-2,4-dione under specific conditions. One common method involves the use of hydrobromide as a reagent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. These methods are designed to meet the demands of research and commercial applications.
Chemical Reactions Analysis
5-(Piperidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5-(Piperidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
5-(Piperidin-3-yl)imidazolidine-2,4-dione can be compared to other imidazolidine derivatives, such as:
5-(Piperazin-1-yl)-3-oxo-propyl-imidazolidine-2,4-dione: This compound is also used as an enzyme inhibitor and has similar applications in research and medicine.
2-Thioxo-imidazolidin-4-ones: These compounds are used in various chemical reactions and have distinct properties due to the presence of a sulfur atom.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-piperidin-3-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5/h5-6,9H,1-4H2,(H2,10,11,12,13) |
InChI Key |
STKSTNZXCSBULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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